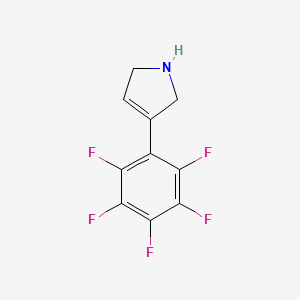
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pentafluorophenyl group attached to a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of pentafluorobenzene with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from bromopentafluorobenzene, which reacts with a pyrrole derivative to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives with different functional groups .
科学研究应用
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and electronic components
作用机制
The mechanism of action of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
相似化合物的比较
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a pentafluorophenyl group with a dihydropyrrole ring. This structure imparts distinct chemical properties, such as high reactivity and stability, making it suitable for a wide range of applications in different fields .
生物活性
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a fluorinated heterocyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H6F5N, with an average molar mass of approximately 235.157 g/mol. The presence of five fluorine atoms significantly influences its reactivity and interactions with biological systems, enhancing binding affinities to various receptors compared to non-fluorinated analogs.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate promising results in inhibiting cell proliferation.
- Reactivity with Biological Molecules : The compound's reactivity with proteins and nucleic acids has been explored, revealing insights into its mechanism of action.
Antimicrobial Activity
Several studies have examined the antimicrobial efficacy of this compound. For instance, its interaction with bacterial strains such as Staphylococcus aureus and Escherichia coli has shown that the compound can inhibit growth effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
The mechanism appears to involve oxidative stress leading to cellular damage and subsequent cell death .
The biological activity of this compound is largely attributed to its ability to interact with cellular components. The fluorinated structure enhances lipophilicity, allowing for better membrane penetration and interaction with target biomolecules.
Interaction Studies
Research indicates that the compound can form stable complexes with proteins and nucleic acids. This interaction may alter the function of these biomolecules, leading to therapeutic effects. For example:
- Protein Binding : Increased binding affinity to certain enzymes may inhibit their activity.
- Nucleic Acid Interaction : The compound may intercalate into DNA, disrupting replication processes.
Case Studies
- Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a scaffold for new antibiotic drugs.
- Cancer Cell Line Evaluation : In vitro tests on MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting a mechanism involving apoptosis through ROS generation .
属性
CAS 编号 |
918871-88-2 |
|---|---|
分子式 |
C10H6F5N |
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6-pentafluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H6F5N/c11-6-5(4-1-2-16-3-4)7(12)9(14)10(15)8(6)13/h1,16H,2-3H2 |
InChI 键 |
YEPBHESERKIHDN-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















